1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid
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Overview
Description
1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid typically involves the reaction of isoquinoline derivatives with ethyl chloroformate under basic conditions. One common method includes the following steps:
Starting Material: Isoquinoline
Reagent: Ethyl chloroformate
Base: Sodium hydroxide or potassium carbonate
Solvent: Anhydrous ethanol or methanol
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures (30-40°C) for several hours.
The reaction proceeds through the formation of an intermediate carbamate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Organolithium reagents, Grignard reagents
Major Products
Scientific Research Applications
1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of isoquinoline-based therapeutics.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.
6-Methoxy-3,4-dihydro-1H-isoquinoline: Another isoquinoline derivative with potential therapeutic applications.
Uniqueness
1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxycarbonyl and carboxylic acid groups make it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Properties
Molecular Formula |
C13H15NO4 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO4/c1-2-18-12(15)11-10-6-4-3-5-9(10)7-8-14(11)13(16)17/h3-6,11H,2,7-8H2,1H3,(H,16,17) |
InChI Key |
RIEMDBBJNLDWOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2=CC=CC=C2CCN1C(=O)O |
Origin of Product |
United States |
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